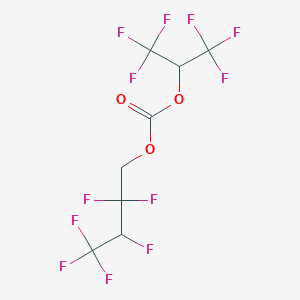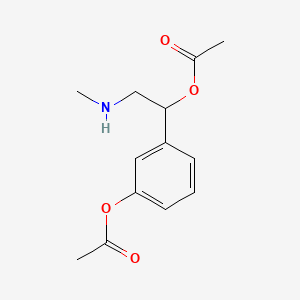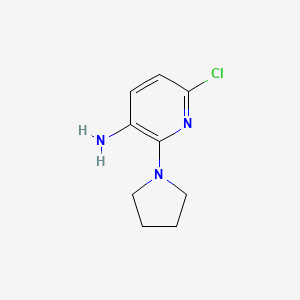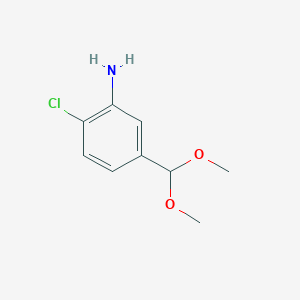![molecular formula C54H68ClN11O9S2 B12085333 N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNIPER(ABL)-039 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(ABL)-039 involves the conjugation of two distinct ligands: one that binds to the BCR-ABL protein and another that interacts with an IAP ubiquitin ligase. The ligands are linked by a spacer of optimal length to ensure effective recruitment of the target protein to the ubiquitin ligase . The synthetic route typically involves:
Ligand Synthesis: Individual synthesis of the BCR-ABL ligand and the IAP ligand.
Spacer Attachment: Coupling of the ligands with a spacer molecule.
Final Conjugation: Combining the two ligand-spacer complexes to form the final SNIPER molecule.
Industrial Production Methods
Industrial production of SNIPER(ABL)-039 would likely follow similar synthetic routes but on a larger scale, utilizing automated synthesis and purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
SNIPER(ABL)-039 primarily undergoes:
Ubiquitylation: The process by which ubiquitin molecules are attached to the target protein, marking it for degradation.
Proteasomal Degradation: The tagged protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin Ligase: IAP ubiquitin ligases such as cIAP1 and XIAP.
Proteasome: The cellular machinery responsible for degrading ubiquitylated proteins.
Major Products
The major product of these reactions is the degraded fragments of the BCR-ABL protein, which are subsequently processed and recycled by the cell .
Applications De Recherche Scientifique
SNIPER(ABL)-039 has several applications in scientific research:
Cancer Therapy: It is primarily used to target and degrade the BCR-ABL protein in chronic myelogenous leukemia, thereby inhibiting cancer cell growth.
Protein Degradation Studies: It serves as a model compound for studying targeted protein degradation mechanisms and the ubiquitin-proteasome system.
Drug Development: SNIPER(ABL)-039 and similar compounds are being explored for their potential to target other undruggable proteins, expanding the scope of targeted therapies.
Mécanisme D'action
SNIPER(ABL)-039 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL leads to a reduction in cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
SNIPER(ER): Targets the estrogen receptor.
SNIPER(AR): Targets the androgen receptor.
PROTACs: Proteolysis-targeting chimeras that also induce targeted protein degradation
Uniqueness
SNIPER(ABL)-039 is unique in its ability to specifically target the BCR-ABL fusion protein, making it particularly effective in treating chronic myelogenous leukemia. Its design allows for high specificity and potency, distinguishing it from other protein degraders .
Propriétés
Formule moléculaire |
C54H68ClN11O9S2 |
|---|---|
Poids moléculaire |
1114.8 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61) |
Clé InChI |
PLCDNLSIFCGNNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
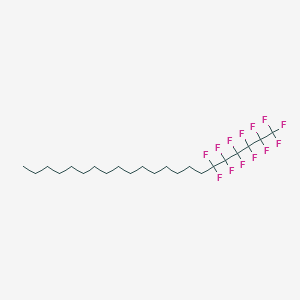
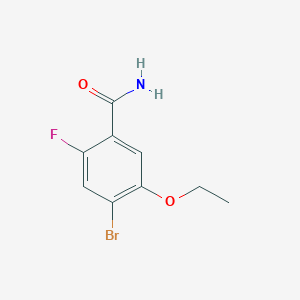
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)
